CAFG Demonstrates Superior Osteogenic Efficacy Compared to Genistein in Ovariectomized Mice
CAFG at 1 mg/kg/day in ovariectomized mice produced enhanced bone formation and reduced bone resorption and bone turnover better than genistein [1]. The study directly compared CAFG against genistein, a well-characterized phytoestrogen isoflavone, across multiple bone parameters including trabecular micro-architecture, biomechanical strength, and bone turnover markers. CAFG's osteogenic mechanism operates through BMP2/Wnt/β-catenin signaling, a pathway distinct from the estrogen receptor-mediated effects of genistein [1].
| Evidence Dimension | Osteogenic efficacy in ovariectomized mice |
|---|---|
| Target Compound Data | CAFG at 1 mg/kg/day (human equivalent ~0.081 mg/kg): enhanced bone formation, reduced bone resorption, improved trabecular micro-architecture, increased biomechanical strength of vertebra and femur |
| Comparator Or Baseline | Genistein (phytoestrogen isoflavone) |
| Quantified Difference | CAFG decreased bone turnover markers better than genistein; CAFG produced new bone formation without uterine hyperplasia, unlike genistein which carries known uterotrophic risk |
| Conditions | Ovariectomized osteopenic mouse model; oral administration |
Why This Matters
For osteoporosis therapeutic development, superior osteogenic efficacy combined with absence of uterotrophic side effects distinguishes CAFG from genistein and other phytoestrogens, addressing a critical safety limitation of estrogenic bone therapies.
- [1] Kushwaha P, et al. A novel therapeutic approach with Caviunin-based isoflavonoid that en routes bone marrow cells to bone formation via BMP2/Wnt-β-catenin signaling. Cell Death Dis. 2014 Sep 18;5(9):e1422. DOI: 10.1038/cddis.2014.350. PMID: 25232676. View Source
